REACTION_CXSMILES
|
C1(S([N:10]2[C:18]3[C:13](=[CH:14][C:15]([S:19][CH3:20])=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:21])(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C.[Cl-].[Na+].O>[CH3:21][C:11]1[NH:10][C:18]2[C:13]([CH:12]=1)=[CH:14][C:15]([S:19][CH3:20])=[CH:16][CH:17]=2 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)SC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with three 20 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with two 10 mL portions of 10% aqueous sodium hydroxide solution, two 20 mL portions of saturated aqueous ammonium chloride, two 20 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: PERCENTYIELD | 71.2% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |